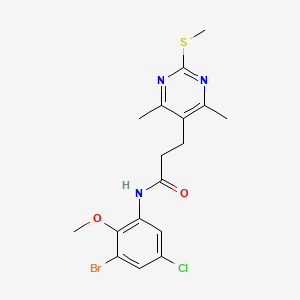
N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C17H19BrClN3O2S and its molecular weight is 444.77. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide and its derivatives have been explored for their antiviral activities. Research has indicated that certain pyrimidine derivatives exhibit marked inhibitory effects on retrovirus replication in cell culture. For instance, some 5-substituted 2,4-diaminopyrimidine derivatives have shown significant activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture, indicating their potential as antiretroviral agents. These compounds' activities were comparable to reference drugs such as adefovir and tenofovir, highlighting their significance in antiviral research (Hocková et al., 2003).
Biological Activity and Structural Analysis
Further research into the biological activity and structural analysis of related compounds, such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, has provided insights into their potential applications. These studies encompassed the synthesis, crystal structure determination, and preliminary biological testing against various pathogens, showcasing their potential in developing new therapeutic agents. Notably, some compounds demonstrated activity against Mycobacterium phlei, hinting at the versatility of these chemical structures in addressing different biological targets (Bai et al., 2012).
properties
IUPAC Name |
N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3O2S/c1-9-12(10(2)21-17(20-9)25-4)5-6-15(23)22-14-8-11(19)7-13(18)16(14)24-3/h7-8H,5-6H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTVIXICDYMTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=C(C(=CC(=C2)Cl)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2378126.png)
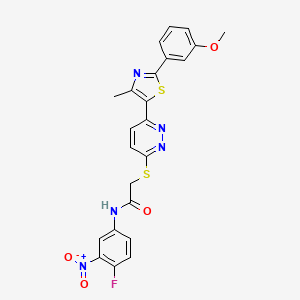


![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)
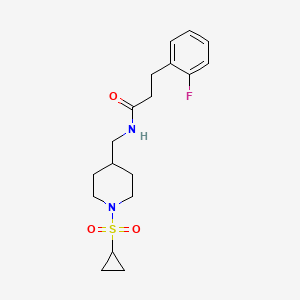
![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2378141.png)
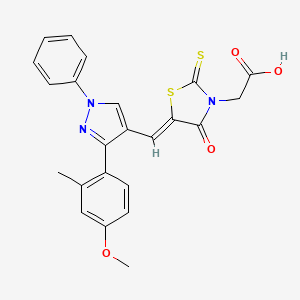
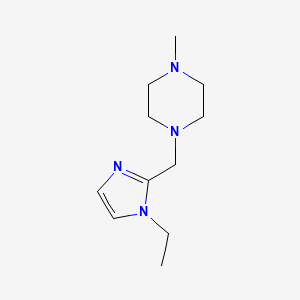

![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2378147.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2378148.png)